N-(3,5-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a structurally complex sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazol-5-yl group at position 2 and a sulfonamide moiety at position 2. The oxadiazole ring is further functionalized with a 2-methylphenyl group, while the sulfonamide nitrogen is substituted with a 3,5-dimethylphenyl group and a methyl group (Fig. 1).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-11-15(2)13-17(12-14)25(4)30(26,27)19-9-10-29-20(19)22-23-21(24-28-22)18-8-6-5-7-16(18)3/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYIQGVQODIZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including detailed research findings and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole moiety : Known for its role in various biological activities.
- Oxadiazole ring : Associated with anticancer properties.
- Sulfonamide group : Imparts unique pharmacological characteristics.
The molecular formula is with a molecular weight of approximately 364.45 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
The following table summarizes the IC50 values observed in various studies:
These values indicate that the compound exhibits significant cytotoxicity, particularly towards breast cancer cells.
The mechanism by which this compound induces cell death appears to involve:
- Apoptosis induction : Flow cytometry assays have shown increased apoptosis in treated cells.
- p53 activation : Western blot analyses indicated elevated p53 levels and caspase-3 cleavage, suggesting that the compound activates apoptotic pathways.
- Molecular docking studies : These studies revealed strong hydrophobic interactions between the compound and target proteins, akin to known anticancer agents like Tamoxifen .
Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) demonstrated that derivatives of oxadiazole exhibited enhanced anticancer activity compared to standard treatments. The study reported that compounds similar to this compound showed superior efficacy against leukemia cell lines with GI50 values in sub-micromolar concentrations .
Study 2: Selectivity Against Cancer Cell Lines
Further evaluations indicated that this compound selectively inhibited the growth of cancerous cells while sparing non-cancerous cells. For example, it showed a significantly lower IC50 value against SK-MEL-2 melanoma cells compared to non-cancerous retinal pigment epithelial cells (ARPE-19), indicating a promising therapeutic index for targeted cancer therapy .
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs. Dimethylphenyl : Substituting 3,5-dimethylphenyl with 4-chlorophenyl (Compound 3) reduces steric bulk but introduces electronegativity, which may alter binding affinity .
- Phenyl vs. Methylphenyl : The unsubstituted phenyl group (Compound 4) lacks the steric hindrance of the 2-methyl group, possibly improving solubility but reducing target selectivity .
Physicochemical Properties
- Lipophilicity : The 2-methylphenyl group on the oxadiazole (Target) contributes to moderate lipophilicity, while the trifluoromethyl group (Compound 2) increases hydrophobicity, as inferred from logP values of similar analogs .
- Hydrogen Bonding : The sulfonamide group and oxadiazole nitrogen atoms provide hydrogen-bonding sites, critical for interactions with biological targets. Intramolecular hydrogen bonds, as observed in thiadiazole analogs (e.g., C–H···N interactions), may stabilize the planar conformation of the thiophene-oxadiazole system .
Pharmacological Potential
- Enzyme Inhibition: Sulfonamide-oxadiazole hybrids are known to inhibit carbonic anhydrases and kinases .
- Antimicrobial Activity : Thiadiazole derivatives with similar substitution patterns exhibit fungicidal and insecticidal properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
